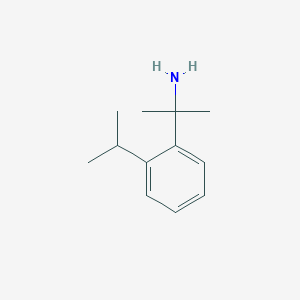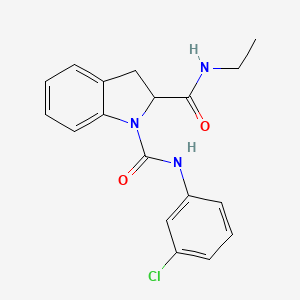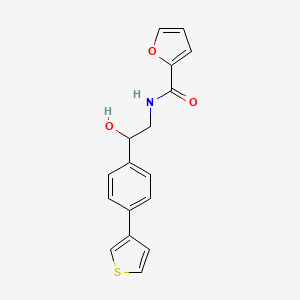![molecular formula C8H15ClN2O2 B2898746 (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride CAS No. 2137684-14-9](/img/structure/B2898746.png)
(3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is colorless, but older or impure samples can appear yellow. The pyrrole ring structure is present in numerous natural products and pharmaceuticals . The compound you mentioned seems to be a complex derivative of pyrrole .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid or base to yield a pyrrole .Molecular Structure Analysis
The molecular structure of pyrrole consists of four carbon atoms and one nitrogen atom. The pyrrole ring is aromatic, as it contains 6 π-electrons, which fulfills Hückel’s rule .Chemical Reactions Analysis
Pyrrole is known to undergo various reactions. For instance, it can react with electrophiles at the 2-position, and this reactivity is used in the synthesis of many pyrrole-containing natural products .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Pyrrole itself is a colorless volatile liquid that is miscible with water and most organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride involves the formation of the pyrano[3,4-c]pyrrole ring system through a cyclization reaction. The carboxamide group is introduced through a condensation reaction between an amine and a carboxylic acid derivative. The hydrochloride salt is formed through a reaction with hydrochloric acid.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "2,5-dimethylpyrrole", "ethyl 3-oxobutanoate", "ethyl 2-aminobenzoate", "hydrochloric acid", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "diisopropylethylamine" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate by reacting 2,5-dimethylpyrrole with ethyl 3-oxobutanoate in the presence of sodium hydroxide.", "Step 2: Cyclization of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate with 3,4-dihydro-2H-pyran in the presence of triethylamine to form (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole.", "Step 3: Introduction of the carboxamide group by reacting ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate with ethyl 2-aminobenzoate in the presence of N,N-dimethylformamide and N,N'-dicyclohexylcarbodiimide.", "Step 4: Hydrolysis of the ethyl ester group to form the carboxylic acid group by reacting the product of step 3 with diisopropylethylamine and hydrochloric acid.", "Step 5: Formation of the hydrochloride salt by reacting the carboxamide product with hydrochloric acid." ] } | |
CAS No. |
2137684-14-9 |
Molecular Formula |
C8H15ClN2O2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c9-7(11)8-1-2-12-4-6(8)3-10-5-8;/h6,10H,1-5H2,(H2,9,11);1H |
InChI Key |
BWSRJXPTOSLIFX-UHFFFAOYSA-N |
SMILES |
C1COCC2C1(CNC2)C(=O)N.Cl |
Canonical SMILES |
C1COCC2C1(CNC2)C(=O)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2898664.png)

![2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2898666.png)
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2898667.png)
![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)


![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)


![1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2898681.png)


